2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide
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Overview
Description
2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide is an organic compound with the molecular formula C7H13NOS. It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethanethioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide typically involves the reaction of tetrahydropyran derivatives with ethanethioamide. One common method is the hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by various metal catalysts such as platinum, cerium, and lanthanide triflates . The reaction conditions often involve room temperature ionic liquids (RTILs) to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted ethanethioamide derivatives.
Scientific Research Applications
2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom, used as a protecting group in organic synthesis.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: A compound with similar structural features, used in organic synthesis and as a solvent.
Tetrahydro-2,5-dimethyl-2H-pyran-2-methanol: Another tetrahydropyran derivative with applications in organic synthesis.
Uniqueness
2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide is unique due to its combination of a tetrahydropyran ring and a thioamide group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H13NOS |
---|---|
Molecular Weight |
159.25 g/mol |
IUPAC Name |
2-(oxan-4-yl)ethanethioamide |
InChI |
InChI=1S/C7H13NOS/c8-7(10)5-6-1-3-9-4-2-6/h6H,1-5H2,(H2,8,10) |
InChI Key |
BSEZMIUEVGPNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(=S)N |
Origin of Product |
United States |
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